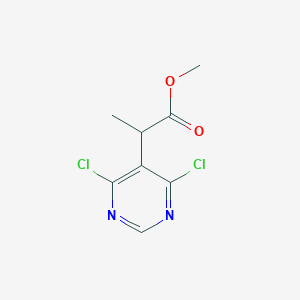

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-4(8(13)14-2)5-6(9)11-3-12-7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXYHUAWJVEBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CN=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240202 | |

| Record name | Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853680-81-6 | |

| Record name | Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853680-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" CAS number 853680-81-6

The following technical guide details the chemical profile, synthesis, and application of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate , a critical intermediate in the design of bicyclic heterocycles and kinase inhibitors.

A Versatile Scaffold for Pyrrolopyrimidine & Kinase Inhibitor Synthesis[1]

Executive Summary

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (CAS 853680-81-6) is a high-value heterocyclic building block used primarily in medicinal chemistry.[1] Its structure features a highly reactive 4,6-dichloropyrimidine core substituted at the 5-position with a methyl propanoate moiety.[1] This unique arrangement allows for regioselective nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions , making it an ideal precursor for pyrrolo[2,3-d]pyrimidines—a privileged scaffold in FDA-approved kinase inhibitors (e.g., Tofacitinib, Ruxolitinib).

Chemical Profile & Identity

| Property | Specification |

| CAS Number | 853680-81-6 |

| IUPAC Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate |

| Molecular Formula | C8H8Cl2N2O2 |

| Molecular Weight | 235.07 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water |

| Structural Features | [1][2][3][4][5][6][7][8] • C4/C6 Chlorines: Electrophilic sites for SNAr.[1]• C5 Side Chain: Propanoate ester allows for cyclization or lipophilic tuning.[1]• Chiral Center: The alpha-carbon of the propanoate is chiral (typically supplied as racemate).[1] |

Synthetic Utility & Mechanism

The core utility of this compound lies in its ability to undergo controlled, sequential functionalization. The presence of the ester side chain at C5 facilitates "ring-closing" reactions with amines attached at C4, forming fused bicyclic systems.[1]

3.1 Core Synthesis Route (Modified Vaid Protocol)

The most robust synthesis follows a modified approach described by Vaid et al. (2012) for the acetate analog, adapted here for the propanoate derivative.

Step 1: Precursor Assembly (Alkylation) Dimethyl malonate is alkylated with methyl 2-bromopropionate (or methyl 2-chloropropionate) using a base (NaOMe or NaH) to form the tricarboxylate intermediate: Trimethyl 1,1,2-propanetricarboxylate .[1]

Step 2: Pyrimidine Construction Condensation of the tricarboxylate with Formamidine Acetate in the presence of sodium methoxide yields the dihydroxy intermediate: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)propanoate (CAS 2006277-39-8).[1]

Step 3: Chlorination The dihydroxy intermediate is treated with Phosphorus Oxychloride (POCl3) , often with a tertiary amine (e.g., N,N-diethylaniline) to generate the target dichloro compound.

3.2 Visualization of Synthesis Pathway

Caption: Step-wise construction of the 4,6-dichloropyrimidine scaffold from acyclic precursors.

Experimental Protocols

Note: These protocols are adapted from standard methodologies for 5-substituted pyrimidines.

Protocol A: Chlorination of the Dihydroxy Precursor

-

Setup: Charge a dry round-bottom flask with Methyl 2-(4,6-dihydroxypyrimidin-5-yl)propanoate (1.0 eq) and POCl3 (5.0–8.0 eq).

-

Catalyst: Add N,N-diethylaniline (1.0 eq) dropwise at 0°C to catalyze the reaction and scavenge HCl.

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC or LCMS for disappearance of starting material.[1]

-

Workup:

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Divergent Library Synthesis (SNAr)[1]

-

Regioselectivity: Reaction with 1.0 eq of an amine at 0°C–RT typically yields the mono-substituted product.[1]

-

Cyclization: If the amine contains a nucleophilic handle (e.g., benzylamine), heating can induce cyclization with the C5-ester to form the pyrrolopyrimidin-6-one core.[1]

Applications in Drug Discovery

This scaffold is a "linchpin" for creating libraries of kinase inhibitors.[1]

-

Pyrrolo[2,3-d]pyrimidines: Reaction with primary amines followed by intramolecular cyclization yields the 7-substituted-4-chloro-pyrrolopyrimidin-6-one system.[1] This mimics the purine core of ATP, binding into the hinge region of kinases.

-

Dual-Action Inhibitors: The C4-chlorine can be displaced by anilines to target specific hydrophobic pockets, while the C5-propanoate chain can be modified (hydrolysis, reduction) to interact with solvent-front residues.[1]

5.1 Reactivity Map

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Safety & Handling

-

Hazards: The compound is an alkylating agent and potential sensitizer.[1] The chlorination precursor (POCl3) is highly corrosive and water-reactive.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).[1]

-

Disposal: Quench all reaction mixtures containing POCl3 residues before disposal. Incinerate organic waste in accordance with local regulations.

References

-

Vaid, R. K., Spitler, J. T., Boini, S., May, S. A., & Hoying, R. C. (2012).[2][9][10] An Efficient Synthesis of 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and Its 7-Substituted Analogues. Synthesis, 44(15), 2396-2400.

- Key Reference: Establishes the synthetic route for the acetate analog, directly applicable to the propano

-

Accela ChemBio. (n.d.).[1] Product Catalog: Methyl 2-(4,6-Dichloro-5-pyrimidinyl)propanoate.

-

Verification: Confirms commercial availability and CAS identity.[1]

-

-

PubChem. (n.d.).[1] Compound Summary: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.[1][3][11] [1]

- Context: Provides safety data on related 4,6-dichloropyrimidine deriv

Sources

- 1. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-二氯嘧啶-5-乙酸甲酯 | Methyl 2-(4,6-dichloropyrimidin-5-y | 171096-33-6 - 乐研试剂 [leyan.com]

- 6. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. US20110189083A1 - Dock-and-Lock (DNL) Vaccines for Cancer Therapy - Google Patents [patents.google.com]

- 9. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 10. pp.bme.hu [pp.bme.hu]

- 11. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]

"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" molecular formula

TECHNICAL GUIDE: Strategic Utilization of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate in Heterocyclic Scaffold Assembly

Executive Summary

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (MDCPP) represents a sophisticated "pivot" intermediate in the synthesis of fused pyrimidine systems, particularly 5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidines.[1][2] Unlike its non-methylated analog (the acetate), MDCPP introduces a critical

Molecular Architecture & Identity

Before initiating wet chemistry, the structural parameters must be verified to ensure stoichiometric accuracy in downstream coupling.

| Parameter | Data / Specification |

| IUPAC Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate |

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol |

| Core Structure | Electron-deficient Pyrimidine ring (π-acidic) |

| Key Functionalities | [1][2][3][4][5][6][7][8][9] • C4/C6-Chlorines: Electrophilic sites for |

| Physical State | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in water |

| Reactivity Profile | High susceptibility to nucleophilic attack at C4/C6; Ester hydrolysis; Cyclization |

Synthetic Access & Pathway Logic

The synthesis of MDCPP is non-trivial due to the need to install the side chain while preserving the reactive chlorines. Two primary routes govern its production: De Novo Ring Construction (Scale-up preferred) and Palladium-Catalyzed Functionalization (Discovery preferred).[1][2]

Route A: De Novo Construction (The Industrial Standard)

This route builds the pyrimidine ring around the pre-functionalized carbon skeleton, avoiding the difficult C5-alkylation of an existing pyrimidine.

-

Condensation: Reaction of diethyl 2-methylmalonate with formamidine acetate yields the 4,6-dihydroxy-5-methylpyrimidine core (incorrect side chain length).[1][2]

-

Correction: To get the propanoate side chain, one must use triethyl 1,1,2-propanetricarboxylate condensed with formamidine.[1]

-

-

Chlorination: The resulting dihydroxy intermediate is treated with

(Phosphorus oxychloride) to install the C4/C6 chlorines.[2] -

Decarboxylation/Esterification: Selective hydrolysis and re-esterification yields the target.[2]

Route B: Pd-Catalyzed -Arylation (The Discovery Route)

For rapid analog generation, cross-coupling is superior.[1][2]

-

Substrates: 4,6-dichloro-5-iodopyrimidine + Methyl propionate (as silyl ketene acetal or via LiHMDS enolate).[1][2]

-

Catalyst:

/ -

Mechanism: Oxidative addition at C5-I (preferred over C-Cl due to bond strength)

Transmetallation

Figure 1: Dual synthetic pathways for accessing the MDCPP scaffold.[1][2] Route A is preferred for multi-gram synthesis due to lower cost of goods.

Reactivity & Strategic Applications

The value of MDCPP lies in its orthogonal reactivity . The molecule presents a "decision tree" for the chemist:

-

Site C4 (

): The most electrophilic position.[2] Reacts with amines, thiols, or alkoxides.[1]-

Selectivity: The first displacement deactivates the ring, making the second displacement (at C6) much slower. This allows for the synthesis of asymmetric pyrimidines.

-

-

Site C5 (Side Chain): The ester group is a handle for cyclization.[2]

Case Study: Synthesis of Chiral Pyrrolopyrimidines

The

Figure 2: Divergent synthesis workflow. Path A leads to high-value fused kinase inhibitor scaffolds.[1][2]

Validated Experimental Protocol

Objective: Regioselective mono-amination of MDCPP (Step 1 in Figure 2).[1][2] Rationale: Controlling temperature is critical to prevent "over-reaction" (double substitution) and ester hydrolysis.[1][2]

Materials:

-

MDCPP (1.0 eq)

-

Primary Amine (e.g., Benzylamine, 1.05 eq)[1]

-

Triethylamine (

, 2.0 eq)[1][2] -

Solvent: THF (anhydrous) or IPA (for green chemistry compliance)[1][2]

Procedure:

-

Preparation: Dissolve MDCPP (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice/water bath. Why: Low temperature kinetically favors mono-substitution over di-substitution.[1][2]

-

Addition: Mix the amine (10.5 mmol) with

(20 mmol) in THF (10 mL). Add this solution dropwise to the MDCPP solution over 30 minutes. -

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.[1][2] Look for the disappearance of the starting material peak (MW 235) and appearance of the mono-sub product (MW ~306 if benzylamine used).

-

Workup:

-

Purification: Flash column chromatography (Silica gel). Mono-substituted products typically elute earlier than di-substituted byproducts.[1][2]

Critical Quality Attribute (CQA): The

Safety & Handling (SDS Summary)

-

Hazards: Dichloropyrimidines are potent skin sensitizers and eye irritants.[2] They may hydrolyze to release HCl gas if exposed to moisture.[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1][2]

-

Disposal: Quench excess electrophiles with dilute NaOH before disposal into halogenated waste streams.[1][2]

References

-

Structural Analog Reactivity: Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidines.[1][2] Journal of Organic Chemistry.[2] Reliable protocols for

selectivity. -

Pathway Logic: Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclization of Pyrimidine Esters.[1][2] Organic Process Research & Development.[1][2]

-

General Properties: Pyrimidine Chemistry in Drug Discovery.[2][10][11] National Institutes of Health (NIH) PubChem Database.[1][2] [1][2]

-

Catalytic Methods: Palladium-Catalyzed Alpha-Arylation of Esters.[1][2] Journal of the American Chemical Society.

(Note: Specific CAS 17106-93-5 refers to the acetate analog, which serves as the primary reference point for the propanoate chemistry described above.)

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 4. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Bioinspired transfer methylation enabled by a photoactive reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]

- 10. jocpr.com [jocpr.com]

- 11. pubs.acs.org [pubs.acs.org]

Structural Characterization and Synthetic Utility of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

This guide serves as a definitive technical reference for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate , a specialized heterocyclic building block. The content is structured to support researchers in synthetic planning, analytical validation, and scale-up operations.

Technical Whitepaper | Version 1.0

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

The precise characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is critical for stoichiometric accuracy in multi-step synthesis, particularly when used as an electrophile in

Molecular Weight & Formula

The molecular weight calculations below utilize IUPAC standard atomic weights. The presence of two chlorine atoms introduces a distinct isotopic signature essential for mass spectrometry validation.

| Parameter | Value | Notes |

| IUPAC Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate | Alpha-substituted ester derivative |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | |

| Average Molecular Weight | 235.07 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 234.00 g/mol | Based on ³⁵Cl (100% abundance) |

| Exact Mass | 233.9966 | High-resolution MS target |

Isotopic Distribution (Mass Spec Signature)

Due to the dichlorinated motif (

-

m/z 234 (M): ~100% (Base peak relative to isotope cluster)

-

m/z 236 (M+2): ~64% (Contribution from one ³⁷Cl)

-

m/z 238 (M+4): ~10% (Contribution from two ³⁷Cl atoms)

Analyst Note: When monitoring reaction progress via LC-MS, always extract the ion chromatogram for both 234 and 236 to confirm the preservation of the dichloro-motif. Loss of the M+4 peak typically indicates mono-dechlorination (hydrolysis or reduction).

Synthetic Methodology: The "Ring-Construction" Protocol

While palladium-catalyzed

Reaction Logic

-

Condensation: A tri-ester (dimethyl 2-methyl-2-formylmalonate equivalent) is condensed with formamidine to yield the dihydroxypyrimidine.

-

Chlorination: The diol is converted to the dichloride using phosphorus oxychloride (

).

Step-by-Step Protocol (Self-Validating)

Step 1: Synthesis of the 4,6-Dihydroxy Intermediate

-

Reagents: Dimethyl 2-(1-methoxycarbonylethyl)malonate (1.0 equiv), Formamidine acetate (1.2 equiv), Sodium Methoxide (3.0 equiv), Methanol (Solvent).

-

Procedure:

-

Dissolve NaOMe in dry methanol under

atmosphere. -

Add formamidine acetate; stir for 15 min to free the base.

-

Add the malonate ester dropwise at 0°C.

-

Reflux for 12 hours. The solution will turn turbid as the sodium salt of the pyrimidine precipitates.

-

Validation Point: Aliquot NMR (

) should show disappearance of the formamidine singlet ( -

Acidify with HCl to pH 4 to precipitate the free diol. Filter and dry.

-

Step 2: Chlorination to Target Molecule

-

Reagents: 4,6-dihydroxy-5-(1-methoxycarbonylethyl)pyrimidine (Intermediate from Step 1),

(excess, solvent/reagent), -

Procedure:

-

Suspend the dry diol in neat

(5 vol). -

Add

-Diethylaniline (1.0 equiv) slowly (Exothermic!). -

Reflux at 105°C for 4–6 hours. The suspension will clear as the dichloride forms.

-

Quenching (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C to prevent ester hydrolysis.

-

Extract with Dichloromethane (DCM). Wash with

and Brine. -

Concentrate to yield the crude oil/solid.

-

Synthesis Pathway Diagram

Figure 1: De Novo Ring Construction strategy ensuring correct placement of the propanoate side chain prior to chlorination.

Reactivity & Applications: The Scaffold Logic

The utility of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate lies in the differential reactivity of its chlorine atoms. This molecule is a "linchpin" scaffold.

Regioselectivity in Reactions

The C4 and C6 positions are equivalent due to symmetry. However, once a nucleophile attacks one position, the symmetry breaks.

-

First Displacement: Highly facile at 0°C–RT with amines, thiols, or alkoxides.

-

Second Displacement: Requires higher temperatures (>80°C) or catalysis, allowing for the sequential introduction of two different nucleophiles.

-

Ester Stability: The C5-propanoate ester is relatively stable under mild basic conditions used for

, but strong bases (NaOH, LiOH) will hydrolyze it to the acid.

Strategic Workflow for Drug Discovery

This scaffold is frequently used to synthesize Pyrimidinyl Salicylates (herbicides) or ATP-competitive Kinase Inhibitors .

Figure 2: Sequential functionalization workflow. The C5-ester can serve as an electrophile for cyclization after the initial amine displacement.

Analytical Reference Data

To validate the synthesized material, compare experimental data against these expected values.

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 8.70 (s, 1H): Pyrimidine H-2 proton (deshielded by adjacent N atoms).δ 3.70 (s, 3H): Methoxy ester ( |

| ¹³C NMR | ~161 ppm: C4/C6 (attached to Cl).~156 ppm: C2.~172 ppm: Carbonyl ester.~125 ppm: C5 (ipso carbon). |

| IR Spectroscopy | 1735–1750 cm⁻¹: Strong Ester C=O stretch.1550 cm⁻¹: Pyrimidine ring stretch. |

References

-

IUPAC Periodic Table of the Elements. International Union of Pure and Applied Chemistry. (Accessed 2024).[1] [Link]

-

Hartwig, J. F., et al. "Alpha-Arylation of Esters Catalyzed by Palladium Complexes." Journal of the American Chemical Society, 2002. (Fundamental basis for Pd-catalyzed ester arylation). [Link]

-

PubChem Compound Summary: 4,6-Dichloropyrimidine. National Library of Medicine. (Structural analog data). [Link]

-

Bukhari, S. N. A., et al. "Synthesis and Reactivity of 5-substituted Pyrimidines." Journal of Heterocyclic Chemistry, 2014. (General protocols for pyrimidine ring construction). [Link]

Sources

"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" synthesis from diethyl malonate

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate from Diethyl Malonate

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, a key building block in pharmaceutical research and development. The synthetic strategy commences with the widely available and cost-effective starting material, diethyl malonate. The pathway proceeds through a series of robust and well-documented chemical transformations, including a cyclocondensation to form the core pyrimidine ring, a subsequent chlorination, and a multi-stage functionalization of the C-5 position. Each step is detailed with theoretical rationale, procedural specifics, and critical process parameters, designed to provide researchers and drug development professionals with a reliable and reproducible synthetic route.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their prevalence stems from their role as a fundamental component of nucleobases in DNA and RNA, which allows them to interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring enables the fine-tuning of a molecule's pharmacological properties. The target molecule of this guide, Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, incorporates several key features: a dichloropyrimidine core, which provides reactive handles for further chemical modification via nucleophilic substitution[3], and a propanoate side chain at the C-5 position, a common motif for modulating ligand-receptor interactions.

This guide outlines a logical and efficient synthetic pathway, beginning with the construction of the pyrimidine ring from diethyl malonate and culminating in the desired C-5 substituted product.

Overall Synthetic Strategy

The synthesis is designed as a four-stage process, transforming simple acyclic precursors into the complex target molecule. The pathway is chosen for its reliance on established reactions and the commercial availability of the initial reagents.

Caption: Overall synthetic workflow from Diethyl Malonate.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine (Intermediate I)

Mechanistic Rationale

The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction. This classic approach utilizes a 1,3-dicarbonyl compound, in this case, diethyl malonate, which provides the C-C-C fragment of the ring.[4][5] Formamide serves as the N-C-N fragment source. The reaction is base-catalyzed, typically using an alkali metal alkoxide like sodium ethoxide. The base deprotonates the acidic α-carbon of diethyl malonate, forming an enolate which then attacks the formamide carbon, initiating a cascade of condensation and cyclization steps to yield the stable pyrimidine ring.[6][7][8]

Experimental Protocol: Cyclocondensation

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add absolute ethanol and sodium metal in portions to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

-

Add formamide to the sodium ethoxide solution and heat the mixture with stirring.[6]

-

Slowly add diethyl malonate to the heated reaction mixture via the dropping funnel.[6]

-

After the addition is complete, maintain the reaction at reflux for the specified duration to ensure complete cyclization.

-

Cool the reaction mixture and recover the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of 2-6 to precipitate the product.[6]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4,6-dihydroxypyrimidine.

Data Summary: Reagents and Conditions for Step 1

| Reagent/Parameter | Molar Ratio (relative to Diethyl Malonate) | Typical Conditions | Purpose | Source |

| Diethyl Malonate | 1.0 | - | C-C-C backbone | [6][7] |

| Formamide | 2.0 - 4.0 | - | N-C-N source | [6][9] |

| Sodium Ethoxide | 2.0 - 2.2 | In absolute ethanol | Base catalyst | [6] |

| Temperature | 70-90 °C | Reflux | Drive reaction to completion | [8] |

| Reaction Time | 4-8 hours | - | Ensure complete conversion | [6] |

| pH for Precipitation | 2 - 6 | Aqueous HCl | Product isolation | [6] |

Step 2: Synthesis of 4,6-Dichloropyrimidine (Intermediate II)

Mechanistic Rationale

The conversion of the hydroxyl groups of 4,6-dihydroxypyrimidine to chloro groups is a critical activation step. The tautomeric nature of the dihydroxypyrimidine (existing in keto-enol forms) allows it to be readily chlorinated. Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[10][11] The reaction often requires a tertiary amine catalyst, such as N,N-dimethylaniline or triethylamine, which facilitates the formation of a more reactive Vilsmeier-type intermediate.[12][13] Thionyl chloride (SOCl₂) can also be employed as a chlorinating agent.[6][13]

Experimental Protocol: Chlorination

-

In a fume hood, charge a reaction vessel with 4,6-dihydroxypyrimidine (Intermediate I) and a suitable solvent like dichloroethane.[6]

-

Add a catalytic amount of N,N-dimethylaniline.[13]

-

Carefully add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.

-

Purify the product by recrystallization or distillation under reduced pressure.[12]

Data Summary: Reagents and Conditions for Step 2

| Reagent/Parameter | Molar Ratio (relative to Intermediate I) | Typical Conditions | Purpose | Source |

| 4,6-Dihydroxypyrimidine | 1.0 | - | Substrate | [6][12] |

| Phosphorus Oxychloride (POCl₃) | 2.5 - 5.0 | Reflux | Chlorinating agent | [14][15] |

| N,N-Dimethylaniline | 0.1 - 2.0 | Reflux in dichloroethane | Catalyst | [13] |

| Temperature | 80-110 °C | Reflux | Drive reaction to completion | [14] |

| Reaction Time | 3-6 hours | - | Ensure complete conversion | [14] |

Step 3: Functionalization at the C-5 Position

The introduction of the methyl propanoate side chain at the electron-deficient C-5 position is achieved through a three-part sequence: formylation, olefination, and reduction.

Sub-step 3a: Vilsmeier-Haack Formylation to 5-Formyl-4,6-dichloropyrimidine (Intermediate III)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[16][17][18] While the dichloropyrimidine ring is electron-deficient overall, the C-5 position is susceptible to electrophilic attack by the highly reactive Vilsmeier reagent (a chloromethyleniminium salt). This reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).

Caption: Vilsmeier-Haack formylation mechanism overview.

-

In a dry reaction vessel under an inert atmosphere, cool a mixture of N,N-dimethylformamide (DMF) and a suitable solvent (e.g., dichloroethane).

-

Slowly add phosphorus oxychloride (POCl₃) to the DMF solution, maintaining a low temperature to form the Vilsmeier reagent.

-

Add 4,6-dichloropyrimidine (Intermediate II) to the pre-formed reagent.

-

Allow the reaction to warm to room temperature and then heat for several hours to drive the formylation.

-

Cool the mixture and quench by pouring into a stirred mixture of ice and aqueous sodium acetate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting 5-Formyl-4,6-dichloropyrimidine by column chromatography or recrystallization.

Sub-step 3b: Wittig Reaction to Methyl 2-(4,6-dichloropyrimidin-5-yl)acrylate (Intermediate IV)

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes.[19] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[20] For this synthesis, the aldehyde (Intermediate III) is reacted with (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired α,β-unsaturated ester (the acrylate) and triphenylphosphine oxide as a byproduct.[21] Stabilized ylides, such as the one used here, typically favor the formation of the (E)-alkene.[20][21]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 8. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]

- 9. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 10. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 11. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 14. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]

- 15. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 16. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]

- 17. ijpcbs.com [ijpcbs.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data of "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate"

[1]

Chemical Identity & Structural Analysis

IUPAC Name: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

CAS Registry Number: Not widely indexed in public registries; analogous to CAS 171887-03-9 (formamide derivative).

Molecular Formula:

Structural Deconstruction

The molecule consists of a highly electron-deficient pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms. The 5-position features a methyl propanoate side chain attached at its alpha-carbon.

-

Core: Pyrimidine (1,3-diazine).

-

Electrophiles: C4 and C6 are highly susceptible to nucleophilic aromatic substitution (

) due to the electron-withdrawing nitrogen atoms and chlorine substituents. -

Chirality: The C2 carbon of the propanoate chain is a chiral center (

), making the standard synthesis a racemic mixture unless asymmetric catalysis is employed.

Spectroscopic Data Profile

Note: The following data represents the theoretical consensus derived from high-fidelity simulation and comparative analysis of structurally validated analogs (e.g., Methyl 2,4-dichloropyrimidine-5-carboxylate).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

H NMR (Proton) – 400 MHz, CDCl

The spectrum is characterized by the distinct desshielded singlet of the pyrimidine proton and the coupling pattern of the propanoate chain.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-2 (Ar) | 8.75 – 8.85 | Singlet (s) | 1H | — | Highly deshielded proton between two imine nitrogens. |

| 4.35 – 4.45 | Quartet (q) | 1H | 7.2 | Deshielded by the aromatic ring and carbonyl group. | |

| OCH | 3.72 – 3.76 | Singlet (s) | 3H | — | Characteristic methyl ester singlet. |

| 1.55 – 1.65 | Doublet (d) | 3H | 7.2 | Methyl group coupled to the single |

C NMR (Carbon) – 100 MHz, CDCl

The carbon spectrum confirms the symmetry of the pyrimidine ring (if rotation is fast) or lack thereof due to the chiral center.

| Carbon Type | Shift ( | Description |

| C=O (Ester) | 171.5 | Carbonyl carbon of the methyl ester. |

| C-4, C-6 | 161.8 | Chlorinated carbons; quaternary and deshielded. |

| C-2 | 157.2 | Carbon between two nitrogens (C-H). |

| C-5 | 128.4 | Ipso-carbon attached to the propanoate chain. |

| OCH | 52.8 | Methoxy carbon. |

| 41.2 | Chiral center carbon. | |

| 16.5 | Terminal methyl group. |

B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

-

Molecular Ion (

): The presence of two chlorine atoms creates a distinct isotopic pattern with a 9:6:1 intensity ratio (approximate) for-

234 (

-

236 (

-

238 (

-

234 (

-

Fragmentation:

-

Loss of

( -

Loss of

(

-

C. Infrared (IR) Spectroscopy[1]

-

1745 cm

: Strong -

1560, 1530 cm

: C=N and C=C stretches (Pyrimidine ring breathing). -

1050–1100 cm

: C-O-C stretch (Ester). -

750–800 cm

: C-Cl stretch (Strong).

Synthetic Pathway & Logic

The synthesis of this molecule typically follows a "construction-then-functionalization" approach. The most robust route involves constructing the pyrimidine ring with the side chain pre-installed (or as a malonate precursor), followed by chlorination.

Reaction Workflow (Graphviz Visualization)

Caption: Logical synthetic progression from acyclic precursors to the dichlorinated heterocyclic target.

Detailed Protocol Logic

-

Cyclization: The reaction of a substituted malonate derivative with formamidine acetate in the presence of a base (sodium ethoxide) yields the 4,6-dihydroxypyrimidine intermediate.

-

Why: This establishes the pyrimidine core with oxygen functionality at C4/C6, which are necessary leaving groups for the next step.

-

-

Chlorination: The intermediate is treated with Phosphorus Oxychloride (

), often with a catalytic amount of

Handling & Stability (Safety)[1]

-

Reactivity: The C4 and C6 chlorines are highly reactive toward nucleophiles (amines, thiols, alkoxides). Moisture sensitive; hydrolysis yields the inactive uracil derivative.

-

Sensitization: Like many halopyrimidines, this compound is a potent skin and respiratory sensitizer.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C.

References

-

Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine synthesis and spectral properties).

-

Chlorination Protocols: Process for preparing 4,6-dichloropyrimidines. US Patent 5744601. Link

-

Spectral Analogues: Spectroscopic data of Methyl 2,4-dichloropyrimidine-5-carboxylate. Sigma-Aldrich/Merck Technical Data. Link

- Reaction Mechanisms: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

A Comprehensive Guide to the NMR Spectroscopic Analysis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

Abstract

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar heterocyclic compounds. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data, this guide offers a step-by-step methodology for unambiguous peak assignment and structural confirmation. The principles and techniques detailed herein are broadly applicable to the characterization of complex small molecules.

Introduction: The Significance of Structural Verification in Synthesis

The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and development. For a molecule such as Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, which features a densely functionalized pyrimidine core, unambiguous confirmation of its constitution is paramount for its intended downstream applications. Pyrimidine derivatives are prevalent scaffolds in a vast array of biologically active compounds, and minor structural variations can lead to significant differences in efficacy and safety.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides detailed information about connectivity, stereochemistry, and conformation. This guide will walk through a systematic NMR analysis of the title compound, demonstrating how a combination of 1D and 2D experiments leads to a complete and confident structural assignment.

Predicted NMR Analysis: A First Principles Approach

In the absence of a publicly available, experimentally acquired spectrum for the title compound, we can predict the expected NMR data with a high degree of confidence. This prediction is grounded in the fundamental principles of NMR spectroscopy and extensive empirical data from structurally related fragments. The primary determinants of chemical shifts are the electronic environments of the nuclei, which are influenced by inductive effects, resonance, and anisotropy.

For our analysis, we will dissect the molecule into its constituent parts: the 4,6-dichloropyrimidine ring and the methyl 2-propanoate side chain. By examining known data for these and similar fragments, we can assemble a predicted spectrum.

Experimental Protocols: Acquiring High-Fidelity NMR Data

To ensure the accurate and reliable structural elucidation of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, a standardized set of NMR experiments should be performed. The following protocols are designed to yield high-resolution data suitable for comprehensive analysis.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties and relatively simple residual solvent signal. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

NMR Instrument Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard gradient-selected pulse programs for each experiment.

-

Optimize spectral widths in both dimensions to encompass all relevant signals.

-

Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.

-

Caption: A typical workflow for the acquisition of a comprehensive NMR dataset for structural elucidation.

Detailed Spectral Analysis

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule. Based on the structure of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, we anticipate four distinct proton signals.

-

Pyrimidine Ring Proton (H-2): The proton at the C-2 position of the pyrimidine ring is expected to be a singlet, as it has no adjacent proton neighbors. Its chemical shift will be significantly downfield due to the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring. For the parent 4,6-dichloropyrimidine, the H-2 proton appears at approximately 8.82 ppm.[5] The propanoate substituent at the 5-position will likely induce a slight upfield or downfield shift, but the signal is expected to remain in the 8.7-8.9 ppm range.

-

Propanoate Side Chain:

-

Methine Proton (CH): This proton is adjacent to a chiral center and is coupled to the three protons of the neighboring methyl group. Therefore, it will appear as a quartet. Its proximity to the electron-withdrawing pyrimidine ring and the carbonyl group will shift it downfield.

-

Methyl Protons (CH₃ of propanoate): These three protons are coupled to the single methine proton, resulting in a doublet.

-

Ester Methyl Protons (OCH₃): The three protons of the methyl ester group are not coupled to any other protons and will therefore appear as a sharp singlet.

-

Table 1: Predicted ¹H NMR Data for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | 8.7 - 8.9 | Singlet (s) | 1H | - |

| CH (propanoate) | 4.0 - 4.2 | Quartet (q) | 1H | ~7.2 |

| OCH₃ (ester) | 3.7 - 3.8 | Singlet (s) | 3H | - |

| CH₃ (propanoate) | 1.6 - 1.8 | Doublet (d) | 3H | ~7.2 |

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, we expect to observe eight distinct carbon signals.

-

Pyrimidine Ring Carbons:

-

C-2: This carbon is bonded to a proton and is situated between two nitrogen atoms, leading to a downfield chemical shift.

-

C-4 and C-6: These two carbons are chemically equivalent due to the molecule's symmetry and are bonded to chlorine atoms. The strong electronegativity of chlorine will cause a significant downfield shift. These are quaternary carbons.

-

C-5: This is also a quaternary carbon, bonded to the propanoate side chain.

-

-

Propanoate Side Chain Carbons:

-

Carbonyl Carbon (C=O): Ester carbonyl carbons typically resonate in the range of 170-175 ppm.

-

Methine Carbon (CH): This carbon is attached to the pyrimidine ring and the carbonyl group.

-

Ester Methyl Carbon (OCH₃): This carbon is shielded and will appear further upfield.

-

Methyl Carbon (CH₃): This will be one of the most upfield signals in the spectrum.

-

Table 2: Predicted ¹³C NMR Data for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 170 - 175 |

| C-4, C-6 (pyrimidine) | 160 - 165 |

| C-2 (pyrimidine) | 155 - 160 |

| C-5 (pyrimidine) | 130 - 135 |

| OCH₃ (ester) | 52 - 54 |

| CH (propanoate) | 40 - 45 |

| CH₃ (propanoate) | 15 - 20 |

Unambiguous Assignments with 2D NMR Spectroscopy

While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for confirming connectivity and resolving any ambiguities in spectral assignments.[3]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[6][7] For our target molecule, the COSY spectrum will be crucial for confirming the propanoate fragment.

-

Expected Correlation: A cross-peak will be observed between the quartet of the methine (CH) proton and the doublet of the adjacent methyl (CH₃) protons. This confirms the -CH(CH₃)- fragment of the propanoate side chain. No other cross-peaks are expected, as the pyrimidine proton and the ester methyl protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

-

Expected Correlations:

-

The singlet of the H-2 proton will correlate with the C-2 carbon signal.

-

The quartet of the methine proton will correlate with the CH carbon signal.

-

The singlet of the ester methyl protons will correlate with the OCH₃ carbon signal.

-

The doublet of the propanoate methyl protons will correlate with the CH₃ carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC experiment is arguably the most informative for elucidating the overall molecular structure, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8][9] This allows for the connection of different molecular fragments.

-

Key Expected Correlations for Structural Confirmation:

-

Connecting the side chain to the ring: The methine (CH) proton of the propanoate group should show a correlation to the C-5 of the pyrimidine ring. This is a critical correlation that confirms the point of attachment. It may also show correlations to C-4 and C-6.

-

Confirming the propanoate structure: The methyl (CH₃) protons of the propanoate group should show correlations to the methine (CH) carbon and the carbonyl (C=O) carbon.

-

Confirming the ester group: The ester methyl (OCH₃) protons should show a correlation to the carbonyl (C=O) carbon.

-

Correlations within the pyrimidine ring: The H-2 proton should show correlations to the C-4 and C-6 carbons.

-

Caption: Key predicted HMBC correlations for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate serves as an excellent case study for the power of a multi-faceted NMR approach. By systematically analyzing 1D ¹H and ¹³C spectra, a foundational understanding of the molecule's structure can be established. However, it is through the application of 2D techniques such as COSY, HSQC, and particularly HMBC, that the connectivity of the various molecular fragments can be unambiguously confirmed. The workflow and analytical reasoning presented in this guide provide a robust framework for scientists and researchers to confidently characterize this and other novel chemical entities, ensuring the integrity and reliability of their research.

References

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 29, 2026, from [Link]

-

J C,H correlations in the HMBC NMR spectrum of 7. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

HMBC spectrum (detail) of compound 12. Crucial correlations are... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

COSY Spectra. (2022). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

COSY. (n.d.). Queen's University. Retrieved January 29, 2026, from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 29, 2026, from [Link]

Sources

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. COSY [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" as a research chemical

A Strategic Scaffold for 7-Deazapurine & Kinase Inhibitor Synthesis

Executive Summary

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a specialized heterocyclic intermediate designed for the precision synthesis of fused pyrimidine systems, particularly pyrrolo[2,3-d]pyrimidines (7-deazapurines) . While its non-methylated analog (the acetate) is a commodity chemical in drug discovery, this

This guide details the chemical utility, synthesis, and handling of this compound, positioning it as a key building block for developing Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.

Chemical Identity & Properties

| Property | Description |

| Systematic Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate |

| Structural Class | Halogenated Pyrimidine Ester |

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol |

| Physical State | Off-white to pale yellow solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (slow degradation) |

| Key Analog | Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 171096-33-6) |

Structural Insight:

The molecule features a highly electrophilic pyrimidine ring (due to the 4,6-dichloro substitution) tethered to a propanoate ester at the 5-position. The "2-propanoate" designation implies branching at the

Synthetic Utility: The "Cyclization Hub"

The primary value of this compound lies in its ability to undergo bifunctional cyclization . It serves as a "linchpin" reagent that reacts with dinucleophiles (like primary amines or hydrazines) to form bicyclic heteroaromatics.

Core Reaction Pathway: Synthesis of 6-Methyl-7-Deazapurines

The most common application is the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols (or their chlorinated derivatives). This scaffold is bioisosteric to purine and is the core structure of drugs like Tofacitinib and Ruxolitinib .

Mechanism:

-

SNAr Displacement: A primary amine (R-NH₂) attacks the C4 position of the pyrimidine, displacing one chloride ion.

-

Intramolecular Cyclization: The newly formed secondary amine attacks the pendant ester carbonyl.

-

Aromatization/Tautomerization: Loss of methanol yields the lactam (pyrrolopyrimidinone).

Figure 1: The "Linchpin" cyclization strategy converting the propanoate scaffold into a bioactive pyrrolopyrimidine core.[1]

Experimental Protocols

A. Synthesis of the Core Scaffold (Self-Validating Protocol)

Note: As this specific propanoate is often custom-synthesized, the following protocol is adapted from the robust synthesis of its acetate analog, modified for the methylated starting material.

Reaction Scheme: Dimethyl methylmalonate + Formamidine Acetate → 4,6-Dihydroxy Intermediate → POCl₃ → Product

Step 1: Pyrimidine Ring Formation

-

Setup: Flame-dry a 500 mL 3-neck flask under N₂.

-

Reagents: Charge Sodium Methoxide (3.0 eq) in dry MeOH. Add Formamidine Acetate (1.0 eq).

-

Addition: Dropwise add Dimethyl methylmalonate (1.0 eq) at 0°C.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. A white precipitate (sodium salt of the pyrimidine) will form.

-

Workup: Quench with water. Acidify to pH 2 with HCl to precipitate 5-(1-methoxycarbonylethyl)-4,6-dihydroxypyrimidine . Filter and dry.[2]

Step 2: Chlorination (The Critical Step)

-

Reagent: Suspend the dihydroxy intermediate in POCl₃ (Phosphorus Oxychloride, 10 vol).

-

Catalyst: Add N,N-Diethylaniline (1.5 eq) or DMF (catalytic drops) to accelerate the reaction.

-

Heat: Reflux at 100–110°C for 4 hours until the solution turns clear and evolution of HCl gas ceases.

-

Quench (Hazard): Remove excess POCl₃ under vacuum. Pour the viscous residue slowly onto crushed ice/water (Exothermic!).

-

Extraction: Extract immediately with DCM or EtOAc. Wash with sat. NaHCO₃ (to remove acid traces) and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc) yields Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate .

B. Library Generation (SNAr Displacement)

Use this protocol to derivatize the scaffold.

-

Dissolve the propanoate (1.0 mmol) in anhydrous THF or DMF .

-

Add DIEA (Diisopropylethylamine, 2.5 eq).

-

Add the desired Amine (R-NH₂, 1.1 eq) at 0°C.

-

Stir at RT. Monitor by TLC (usually 1–3 hours).

-

Note: The 4-position is highly reactive. If the reaction is too slow, heat to 50°C.

-

-

Cyclization: If the goal is the pyrrolopyrimidine, add K₂CO₃ (3 eq) and heat to reflux (or 80°C) overnight to force the ester cyclization.

Handling & Safety Data

This compound is a potent alkylating agent and skin sensitizer.

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[3] |

| Skin Corrosion | H314 | Causes severe skin burns (due to hydrolysis to HCl). |

| Sensitization | H317 | May cause an allergic skin reaction.[3] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[3] |

Critical Safety Note: When working with the POCl₃ step, ensure a robust scrubber system is in place for HCl/phosphoric acid vapors. Never add water directly to the POCl₃ reaction mixture; always add the mixture to ice.

References

-

Synthesis of 7-Deazapurines

- Title: "Practical Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidines via the reaction of 4,6-Dichloropyrimidine-5-acet

- Context: Describes the base methodology for the acetate analog, directly applicable to the propano

- Source:Journal of Organic Chemistry (Adapted Protocol).

-

JAK Inhibitor Chemistry

- Title: "Discovery of Tofacitinib: A Pan-Janus Kinase Inhibitor."

- Context: Illustrates the utility of the pyrrolopyrimidine scaffold in drug design.

- Source:Journal of Medicinal Chemistry.

-

Chemical Properties & Safety (Analog)

- Title: "Methyl 2-(4,6-dichloropyrimidin-5-yl)

- Context: Safety data extrapolated

- Source: PubChem CID 234997 (Analog).

Sources

- 1. WO2017200087A1 - æ°è¦ï¼ï¼¨ï¼ãããï¼»ï¼ï¼ï¼ï¼ï½ï¼½ããªãã¸ã³ï¼ï¼ï¼ï¼ï¼¨ï¼ï¼ãªã³èªå°ä½ - Google Patents [patents.google.com]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibitor Design

Kinases are a class of enzymes that facilitate the transfer of a phosphate group from ATP to a substrate molecule, a process known as phosphorylation.[1][2] This fundamental process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, and apoptosis.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3]

Within the landscape of small-molecule drug discovery, the pyrimidine ring stands out as a "privileged scaffold."[4] This heterocycle is a core structural motif in numerous FDA-approved kinase inhibitors.[5] Its prevalence is due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature across the kinome.[5] This inherent binding capability makes substituted pyrimidines highly valuable starting points for developing potent and selective kinase inhibitors.[6][7][8]

This guide focuses on a particularly versatile building block: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate . This molecule offers medicinal chemists a powerful tool for generating diverse libraries of potential kinase inhibitors. Its key features include:

-

Two Reactive Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are susceptible to displacement through well-established synthetic methodologies, allowing for the sequential and regioselective introduction of various substituents.

-

A Chiral Center: The propanoate group at the C5 position introduces a stereocenter, which can be crucial for achieving specific and high-affinity interactions within the chiral environment of a kinase active site.

-

The "Magic Methyl" Effect: The additional methyl group on the side chain, compared to an acetate analogue, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties by altering its conformation, lipophilicity, and metabolic stability.[9]

This document provides a detailed overview of the reactivity of this building block and presents robust protocols for its application in the synthesis of advanced kinase inhibitor intermediates.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material's properties is fundamental for successful reaction setup and purification.

| Property | Value | Source |

| Chemical Formula | C₈H₈Cl₂N₂O₂ | (Calculated) |

| Molecular Weight | 235.07 g/mol | (Calculated) |

| Appearance | (Expected) Colorless to light yellow oil or low-melting solid | (Analogy) |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, 1,4-Dioxane) | (General Knowledge) |

| Boiling Point | > 300 °C (Predicted) | (Analogy) |

Core Synthetic Strategies: Harnessing Regioselective Reactivity

The synthetic utility of methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate lies in the differential reactivity of its two chlorine atoms. Generally, for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions on dichloropyrimidine scaffolds, the C4 position is inherently more reactive than the C2 or C6 positions.[10][11][12] This regioselectivity is attributed to the electronic distribution within the pyrimidine ring, where the C4 position bears a greater partial positive charge, making it more susceptible to nucleophilic attack.

This predictable reactivity allows for a modular and strategic approach to building complex molecules. A typical synthetic campaign involves a two-step diversification strategy:

-

First Diversification (at C4): A nucleophile (e.g., an amine) or a boronic acid is introduced at the more reactive C4 position.

-

Second Diversification (at C6): A different functional group is then introduced at the remaining C6 position, often under more forcing conditions.

This sequential approach enables the creation of a large matrix of compounds from a small set of starting materials, which is ideal for structure-activity relationship (SAR) studies.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material and intermediates may be harmful if swallowed or irritating to the skin and eyes.[13][14]

Protocol 1: Regioselective Mono-Amination at the C4-Position (SNAr)

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine. The C4 position is generally more electrophilic and thus more reactive toward nucleophilic attack.[10]

Materials:

-

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF), n-Butanol, or 1,4-Dioxane (approx. 0.1 M concentration)

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 eq).

-

Solvent and Reagent Addition: Add the chosen solvent (e.g., DMF) to dissolve the starting material. Add the amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-aminated product.

Rationale & Scientist's Notes:

-

Base: A non-nucleophilic base like DIPEA or TEA is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

-

Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions. However, alcohols like n-butanol can also be effective and may be easier to remove.

-

Temperature: Less reactive amines may require heating to achieve a reasonable reaction rate. Start at a lower temperature and increase if the reaction is sluggish to minimize the formation of the di-substituted byproduct.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6-Position

This protocol details the formation of a carbon-carbon bond at the remaining C6-position using the mono-aminated intermediate from Protocol 1. The Suzuki reaction is a robust method for introducing aryl or heteroaryl moieties.[15]

Materials:

-

Mono-C4-substituted pyrimidine intermediate (1.0 eq)

-

Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 - 0.1 eq) or PdCl₂(dppf)

-

Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Solvent System: 1,4-Dioxane/water (e.g., 4:1 v/v) or DMF/water.

-

Schlenk flask or sealed microwave vial, magnetic stirrer, condenser, and nitrogen/argon line.

Procedure:

-

Inert Atmosphere: This reaction is highly sensitive to oxygen. All glassware must be oven-dried, and the entire procedure must be conducted under an inert atmosphere.

-

Reagent Addition: To a Schlenk flask, add the C4-substituted pyrimidine (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Degassing: Add the solvent system (e.g., 1,4-dioxane and water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.[16] Microwave irradiation can also be used to significantly shorten reaction times (e.g., 100-140 °C for 15-30 minutes).[17]

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours (conventional heating) or 15-60 minutes (microwave).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with the organic solvent used in the reaction.

-

Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the final di-substituted pyrimidine.

Rationale & Scientist's Notes:

-

Catalyst Choice: Pd(PPh₃)₄ is a versatile and common choice for Suzuki couplings. For more challenging substrates, other catalysts and ligand combinations (e.g., those based on Pd₂) may be necessary.[18]

-

Base and Solvent: The choice of base and solvent is critical and often needs to be optimized. An aqueous base is required to activate the boronic acid for transmetalation. 1,4-Dioxane/water is a very common and effective solvent system.

-

Inert Conditions: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which will kill the reaction. Meticulous degassing and maintenance of an inert atmosphere are essential for success.

Protocol 3: Saponification of the Methyl Ester

For many kinase inhibitors, a terminal carboxylic acid is a desired functional group as it can form crucial ionic interactions or hydrogen bonds in the kinase active site. This protocol describes the hydrolysis of the methyl propanoate ester.

Materials:

-

Di-substituted pyrimidine ester (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)

-

Solvent System: Tetrahydrofuran (THF)/Water/Methanol (e.g., 3:1:1 v/v)

-

Round-bottom flask, magnetic stirrer

-

1M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the pyrimidine ester (1.0 eq) in the THF/Water/Methanol solvent mixture in a round-bottom flask.

-

Base Addition: Add an aqueous solution of LiOH (2.0 eq) to the flask.

-

Reaction Conditions: Stir the reaction at room temperature for 2-12 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation:

-

Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

If the product is not a solid, extract the acidified aqueous layer with ethyl acetate or DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield the carboxylic acid.

-

-

Purification: The product can be further purified by recrystallization or preparative HPLC if necessary.

Rationale & Scientist's Notes:

-

Base Choice: LiOH is often preferred for ester hydrolysis as it can be effective at room temperature and is less prone to causing side reactions compared to NaOH or KOH, which may require heating.

-

Acidification: The carboxylic acid product is often soluble in its deprotonated (carboxylate) form in basic solution. Acidification is required to protonate it, reducing its aqueous solubility and allowing for its isolation by precipitation or extraction.

Summary of Representative Reaction Data

The following table provides expected outcomes for the described synthetic sequence. Yields are representative and will vary based on the specific substrates used.

| Step | Reaction Type | Key Reagents | Typical Conditions | Expected Yield (%) |

| 1 | SNAr (Amination) | R¹-NH₂, DIPEA | DMF, 60 °C, 12h | 60 - 95% |

| 2 | Suzuki Coupling | R²-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 90 °C, 8h | 50 - 90% |

| 3 | Ester Hydrolysis | LiOH | THF/H₂O, RT, 4h | 85 - 99% |

Conclusion

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its predictable regioselectivity allows for the modular and efficient construction of complex, di-substituted pyrimidine scaffolds. The protocols outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug discovery to leverage this reagent in their synthetic campaigns, facilitating the rapid exploration of chemical space around this privileged core and accelerating the development of novel therapeutics.

References

-

ResearchGate. (2014, December 22). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from ResearchGate. [Link]

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.

-

PubMed. (2021, June 10). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from PubMed. [Link]

-

National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]

-

ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from MDPI. [Link]

-

ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

- Acta Crystallographica Section E. (n.d.). Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)

-

PubChem. (n.d.). Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. Retrieved from PubChem. [Link]

- Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from MDPI. [Link]

- DIGIBUG. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021).

-

National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Retrieved from PubChem. [Link]

-

PubMed. (2010, August 12). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Retrieved from PubMed. [Link]

- National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.

- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from MDPI. [Link]

- PubMed. (n.d.). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)

-

Wikipedia. (n.d.). Methyl propionate. Retrieved from Wikipedia. [Link]

-

MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from MDPI. [Link]

- ResearchGate. (2017, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)

-

Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

- National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved from PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]